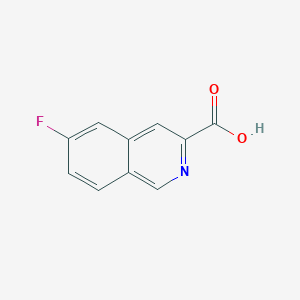

6-Fluoroisoquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoroisoquinoline-3-carboxylic acid derivatives are a class of compounds that have been extensively studied due to their potent antibacterial properties. These compounds are part of the fluoroquinolone family, which are known for their effectiveness against a variety of bacterial infections. The presence of a fluorine atom at the 6-position of the isoquinoline ring is a common feature among these derivatives and is critical for their antibacterial activity .

Synthesis Analysis

The synthesis of these compounds typically involves the introduction of a fluorine atom into the isoquinoline ring system. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids involves starting from tetrafluorobenzene and involves multiple steps, including the introduction of various substituents at the 7-position of the ring . Another approach includes the alkylation of difluoroquinoline carboxylic acid esters followed by treatment with piperazine or N-methylpiperazine . Additionally, the synthesis of ethyl 6-fluoroquinoline-3-carboxylate intermediates is crucial for the development of new antibacterial agents .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a quinolone core with a carboxylic acid group at the 3-position and a fluorine atom at the 6-position. Substituents at the 7-position can vary widely and include secondary amines, piperazinyl groups, and cyclopropyl groups, which can influence the antibacterial activity and pharmacokinetic properties of the compounds . The introduction of additional fluorine atoms or other substituents can further modify the biological activity .

Chemical Reactions Analysis

The chemical reactivity of 6-fluoroisoquinoline-3-carboxylic acids includes their ability to undergo photochemical reactions. For example, ciprofloxacin, a well-known fluoroquinolone, can undergo photodecarboxylation and defluorination under certain conditions . The reactivity of these compounds with glyoxylic acid has also been studied, leading to the formation of fluorescent derivatives, which is of interest in the development of analytical methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroisoquinoline-3-carboxylic acids are influenced by their molecular structure. The presence of fluorine atoms contributes to the lipophilicity and stability of the compounds, which are important factors for their antibacterial activity and bioavailability. The introduction of various substituents can also affect the solubility, potency, and selectivity of these compounds against bacterial targets .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Biological Activities

6-Fluoroisoquinoline-3-carboxylic acid is a chemical compound with potential applications in the synthesis of fluoroquinolones, a class of antibacterial agents. These compounds, derived from nalidixic acid, have shown a broad spectrum of activity against various organisms including Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes. Fluoroquinolones like ciprofloxacin hydrochloride, which is based on this core structure, are significant for their antibacterial properties and have been used in treating bacterial infections in different body parts. They are also noted for their role as bioterrorist weapons, particularly in anthrax exposure treatment (da Silva, Almeida, de Souza, Couri, 2003).

Antioxidant Activity Analysis

In the broader context of scientific research, methods for determining antioxidant activity are crucial for understanding the potential health benefits of compounds, including those derived from 6-Fluoroisoquinoline-3-carboxylic acid. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples. These tests, which rely on spectrophotometry, are essential for evaluating the effectiveness of antioxidants in various fields, from food engineering to medicine (Munteanu, Apetrei, 2021).

Environmental Considerations and Alternatives

The study of fluorinated chemicals, including derivatives of 6-Fluoroisoquinoline-3-carboxylic acid, highlights the ongoing transition to replace long-chain perfluoroalkyl substances due to environmental and health concerns. Research has focused on identifying over 20 fluorinated substances used in various industries, summarizing knowledge on their environmental releases, persistence, and human and biota exposure. Despite the lack of clear safety data, this research is critical for risk assessment and management of fluorinated alternatives (Wang, Cousins, Scheringer, Hungerbühler, 2013).

Fluorescent Probes for Zinc Ion Determination

The development of fluorescent sensors based on 8-aminoquinoline and its derivatives, including those related to 6-Fluoroisoquinoline-3-carboxylic acid, is a significant area of research for detecting Zn2+ ions in environmental and biological applications. These compounds, enhanced by carboxamide groups for improved water solubility and membrane permeability, show great potential as zinc ion receptors due to their fast reactivity, selectivity, and compatibility in biological settings (Mohamad et al., 2021).

Bioisosteres and Drug Design

In drug design, the carboxylic acid moiety, a common feature in many drugs including those derived from 6-Fluoroisoquinoline-3-carboxylic acid, is often replaced with bioisosteres to overcome toxicity, metabolic instability, or poor membrane diffusion issues. This research has led to the development of novel carboxylic acid substitutes that exhibit improved pharmacological profiles, demonstrating the innovation required in modern drug design to address challenges associated with the carboxylate moiety (Horgan, O’ Sullivan, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-fluoroisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTSIKAINFRFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroisoquinoline-3-carboxylic acid | |

CAS RN |

794515-85-8 |

Source

|

| Record name | 6-fluoroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)

![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)

![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)